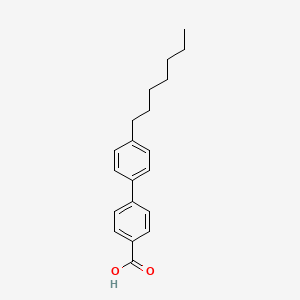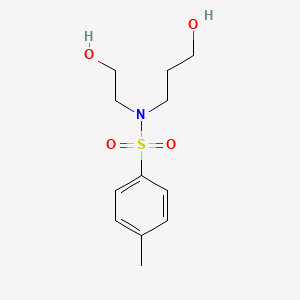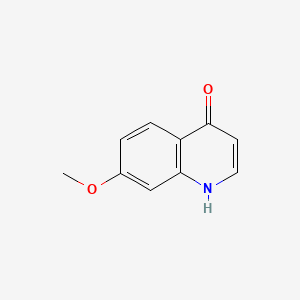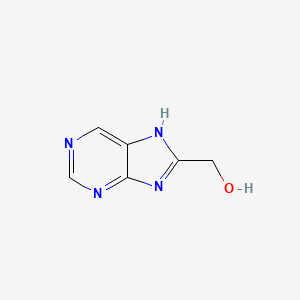![molecular formula C13H25ClN2O2 B3021547 tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride CAS No. 1279856-08-4](/img/structure/B3021547.png)
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride
Descripción general
Descripción
“tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride” is a chemical compound with the IUPAC name “tert-butyl 2,7-diazaspiro [4.5]decane-7-carboxylate”. It has a molecular weight of 240.35 . The compound is stored in a refrigerator and is in oil form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Supramolecular Arrangements
- Research on cyclohexane-5-spirohydantoin derivatives, including tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, has been conducted to understand their molecular and crystal structure. These studies provide insights into the supramolecular arrangements and the role of substituents on the cyclohexane ring (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
- The compound has been used in the synthesis of spirolactams, acting as pseudopeptides. These spirolactams serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. Their conformational properties have been explored through NMR experiments and molecular modeling (Fernandez et al., 2002).
Stereochemical Assignment
- Studies on the relative configuration of spiro[4.5]decanes, including tert-butyl derivatives, have been performed using NMR spectroscopy. These investigations are crucial for understanding the stereochemistry of these compounds (Guerrero-Alvarez et al., 2004).
Chemical Synthesis and Reaction Studies
- Several studies focus on the synthesis and reactions of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate and its derivatives. These include investigations into reaction pathways, crystal structures, and the formation of various compounds for potential applications in chemistry and material science (Moskalenko & Boev, 2012), (Dong et al., 1999).
Pharmaceutical and Biological Applications
- While avoiding specific drug-related information, it's worth noting that research in this area includes the exploration of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate derivatives for various biological activities. These studies are foundational for understanding the potential pharmaceutical applications of these compounds (Aboul-Enein et al., 2014).
NMR Spectroscopy and Molecular Analysis
- NMR spectroscopy has been widely used to analyze the structural and stereochemical properties of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate derivatives. This type of research is critical in the field of organic chemistry for understanding molecular interactions and configurations (Jakubowska et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13;/h14H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZXSCWMHHHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857356 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride | |
CAS RN |
1279856-08-4 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)










![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)